MAGE-6 (121-134)
CAS No.:
Cat. No.: VC3658961
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
| Property | Description |
|---|---|
| Sequence | LLKYRAREPVTKAE |
| Source | Homo sapiens (human) |
| Epitope Position | 121-134 |
| Restricting HLA | HLA-DR13 |
| Areas of Interest | Antigen-presenting Cells; Cancer Research |
| Reference | Chaux; J Exp Med 1999 |
The peptide belongs to the category of helper T cell epitopes, which are crucial for developing effective anti-tumor immune responses by supporting the activation and maintenance of cytotoxic T lymphocytes (CTLs) .
MAGE Family and Structural Context
Structural Features
All MAGE proteins contain a conserved MAGE homology domain (MHD) that is approximately 170 amino acids long . This domain consists of two tandem winged-helix (WH) motifs, referred to as WH-A and WH-B . The MAGE-6 (121-134) peptide is part of this conserved domain structure.
The MHD is highly conserved among MAGE family members, with all human MHDs sharing 46% protein sequence identity . Within specific subfamilies, the conservation is even higher, with the twelve MAGE-A MHDs being 70% conserved . This high degree of conservation has implications for cross-reactivity of immune responses against different MAGE proteins.
Immunological Properties and T Cell Recognition
HLA Presentation and T Cell Recognition
MAGE-6 (121-134) is presented by the HLA-DR13 molecule, which is expressed in approximately 20% of Caucasians . This HLA restriction is crucial for determining the population subset that could benefit from therapies targeting this epitope.
Similar to MAGE-6 (121-134), researchers have identified closely related epitopes from MAGE-3, specifically MAGE-3 114-127 and MAGE-3 121-134, which are also presented by HLA-DR13 molecules to CD4+ T lymphocytes . This similarity suggests potential cross-reactivity between T cells recognizing these different MAGE-derived epitopes.
Significance in Cancer Immunity
The recognition of MAGE-6 (121-134) by CD4+ T helper cells is particularly significant for cancer immunotherapy. While cytotoxic T lymphocytes (CTLs) directly kill tumor cells, helper T lymphocytes are critical for the induction and maintenance of CTLs . Effective subunit therapeutic vaccines should include both CTL and T helper epitopes from antigens expressed on tumor cells .
The identification of MAGE-6 (121-134) as a helper T cell epitope complements the numerous CTL epitopes already identified for MAGE family antigens. This combination of helper and cytotoxic epitopes is essential for developing effective cancer vaccines that can induce robust and sustained anti-tumor immune responses.
Comparative Analysis with Related MAGE Epitopes
Similarities with Other MAGE Epitopes
Research indicates that the MAGE-6 (121-134) epitope shares sequence similarities with epitopes from other MAGE family members. The epitope is also encoded by MAGE-1, -2, and -6, suggesting potential cross-reactivity in immune responses . This cross-reactivity could be advantageous for developing broadly applicable cancer immunotherapies.
Studies on MAGE-3 have identified two overlapping peptides, MAGE-3 111-126 and MAGE-3 115-130, that stimulate T cell clones to produce TNF and IFN-γ . These epitopes align closely with the MAGE-6 (121-134) epitope, further supporting the potential for cross-recognition.
Promiscuous Binding to HLA Molecules
Some MAGE-derived peptides exhibit promiscuous binding to multiple HLA-DR alleles. For example, MAGE-A3 146-160 has been reported to bind to several HLA-DR alleles including DR1, DR4, and DR7 . While MAGE-6 (121-134) is primarily associated with HLA-DR13, the potential for promiscuous binding to other HLA molecules would need to be investigated to fully understand its immunotherapeutic potential.
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